molecular formula C7H4Cl2N2O2S B1448087 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride CAS No. 1423032-89-6

4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Cat. No.: B1448087
CAS No.: 1423032-89-6
M. Wt: 251.09 g/mol
InChI Key: HYGHMJICOVYYMK-UHFFFAOYSA-N
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Description

4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a heterocyclic compound that features a pyrrolopyridine core with a chlorine atom at the 4-position and a sulfonyl chloride group at the 3-position. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride typically involves the chlorination of 1H-pyrrolo[2,3-b]pyridine followed by sulfonylation. One common method involves the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

    Coupling reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines (for nucleophilic substitution), oxidizing agents (for oxidation reactions), and palladium catalysts (for coupling reactions). Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, which are valuable intermediates in pharmaceutical synthesis, and various coupled products used in material science .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the development of new chemical entities .

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and probes for biological pathways. The sulfonyl chloride group can be used to modify biomolecules, aiding in the study of protein function and interactions .

Medicine

In medicine, compounds derived from 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride are investigated for their therapeutic potential. They are explored as candidates for the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity allows for the creation of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which can react with amino and thiol groups in proteins and other biomolecules. This covalent modification can inhibit enzyme activity or alter protein function, making it a useful tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a chlorine atom and a sulfonyl chloride group in 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride makes it uniquely reactive and versatile in chemical synthesis. This dual functionality allows for a wide range of chemical transformations, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O2S/c8-4-1-2-10-7-6(4)5(3-11-7)14(9,12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGHMJICOVYYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-89-6
Record name 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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